molecular formula C7H8O3 B2556212 1-(Furan-2-yl)-2-methoxyethan-1-one CAS No. 105729-08-6

1-(Furan-2-yl)-2-methoxyethan-1-one

Cat. No.: B2556212
CAS No.: 105729-08-6
M. Wt: 140.138
InChI Key: SMOYZKAGAFPQAU-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-methoxyethan-1-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms

Scientific Research Applications

1-(Furan-2-yl)-2-methoxyethan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.

    Industry: The compound is utilized in the production of resins, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of furan derivatives has been explored in various studies . For example, one study discusses the inhibitory effects of synthesized furan chalcone derivatives on the enzyme activity .

Safety and Hazards

The safety and hazards of “1-(Furan-2-yl)-2-methoxyethan-1-one” are indicated by the GHS05 and GHS06 hazard symbols . The compound has hazard statements H300-H311-H318-H332 and precautionary statements P264-P280-P301 + P310-P305 + P351 + P338-P312 .

Future Directions

Furan derivatives have various medicinal applications, such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . They also have potential applications in the development of antipigmentation agents . Therefore, the future directions for “1-(Furan-2-yl)-2-methoxyethan-1-one” could involve further exploration of its potential medicinal applications and its use in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-2-methoxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-yl)-2-methoxyethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furans.

Comparison with Similar Compounds

    Furfural: A furan derivative used in the production of resins and as a solvent.

    2-Furoic Acid: Another furan derivative with applications in pharmaceuticals and agrochemicals.

    5-Hydroxymethylfurfural:

Uniqueness: 1-(Furan-2-yl)-2-methoxyethan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(furan-2-yl)-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-9-5-6(8)7-3-2-4-10-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOYZKAGAFPQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105729-08-6
Record name 1-(furan-2-yl)-2-methoxyethan-1-one
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